Ortho-Fluorine pKa Modulation
The target compound's predicted pKa is lower than that of the 4-(2,3,4-trifluorophenyl)butanoic acid isomer, a difference attributable to the ortho-fluorine's proximity to the carboxylic acid group. This class-level inference is based on the well-documented 'ortho-effect' observed in fluorobenzoic acids . This lower pKa indicates a higher fraction of the compound will be ionized at physiological pH, which is a critical determinant of solubility, permeability, and target engagement.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa = 3.27 (estimated based on 2-fluorobenzoic acid analog) |
| Comparator Or Baseline | 4-(2,3,4-Trifluorophenyl)butanoic acid: Predicted pKa = 4.20 (estimated based on 4-fluorobenzoic acid analog) [1] |
| Quantified Difference | ΔpKa ≈ -0.93 |
| Conditions | Computational prediction based on class-level analog (25°C) |
Why This Matters
This difference in ionization state can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making the target compound a potentially superior lead for optimization of bioavailability compared to its 4-substituted isomer.
- [1] O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry. pKa of 4-fluorobenzoic acid is 4.14. View Source
